molecular formula C9H19N3 B1281536 1-Azidononane CAS No. 80077-60-7

1-Azidononane

Cat. No.: B1281536
CAS No.: 80077-60-7
M. Wt: 169.27 g/mol
InChI Key: JKHFKRIGVRZLEA-UHFFFAOYSA-N
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Description

1-Azidononane, also known as nonane, 1-azido-, is an organic compound with the molecular formula C9H19N3. It is a member of the azide family, characterized by the presence of the azido group (-N3).

Scientific Research Applications

1-Azidononane has several applications in scientific research:

Mechanism of Action

Safety and Hazards

1-Azidononane is an azide compound, which can be potentially hazardous due to its reactivity. Safety precautions should include proper handling, storage, and disposal. Azides are known to be explosive under certain conditions, so care must be taken during synthesis and handling .

Future Directions

Research on 1-Azidononane continues to explore its applications in organic synthesis, click chemistry, and functionalization of molecules. Future studies may focus on optimizing synthetic routes, developing new reactions, and investigating its biological properties .

Biochemical Analysis

Biochemical Properties

1-Azidononane plays a significant role in biochemical reactions, particularly in nitrogenation processes. It interacts with various enzymes and proteins, facilitating the incorporation of nitrogen into organic molecules. For instance, in the presence of iron (Fe) or copper (Cu) catalysts, this compound can undergo nitrogenation reactions to form nitrogen-containing compounds such as N-nonylaniline . These interactions are crucial for the synthesis of bioactive molecules and pharmaceuticals.

Cellular Effects

This compound influences cellular processes by interacting with cell signaling pathways and gene expression mechanisms. It has been observed to affect the function of glycogen synthase kinase-3β (GSK-3β), an enzyme involved in various cellular processes, including metabolism and cell proliferation . By inhibiting GSK-3β, this compound can modulate cellular metabolism and gene expression, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a nitrogen source in nitrogenation reactions, where the azido group is incorporated into organic substrates. This process often involves the formation of a carbon cation intermediate, which undergoes rearrangement to produce nitrogen-containing compounds . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby influencing their catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of organic substrates . This interaction can influence metabolic flux and alter metabolite levels, contributing to the synthesis of nitrogen-containing compounds and other bioactive molecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and molecular size.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may localize to the mitochondria or endoplasmic reticulum, where it can participate in metabolic processes and enzyme interactions . The compound’s activity and function are closely linked to its subcellular localization, which can impact its overall biochemical effects.

Preparation Methods

1-Azidononane can be synthesized through several methods. One common approach involves the substitution reaction of 1-bromononane with sodium azide. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

C9H19Br+NaN3C9H19N3+NaBr\text{C}_9\text{H}_{19}\text{Br} + \text{NaN}_3 \rightarrow \text{C}_9\text{H}_{19}\text{N}_3 + \text{NaBr} C9​H19​Br+NaN3​→C9​H19​N3​+NaBr

Industrial production methods may involve similar substitution reactions but on a larger scale, with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Azidononane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include organic solvents, catalysts like copper or iron, and specific temperature and pressure conditions. Major products formed from these reactions include triazoles, amines, and other nitrogen-containing compounds .

Comparison with Similar Compounds

1-Azidononane can be compared with other azido compounds, such as:

    1-Azidooctane: Similar in structure but with one less carbon atom.

    1-Azidodecane: Similar in structure but with one more carbon atom.

    Azidomethylbenzene: Contains an azido group attached to a benzene ring, showing different reactivity due to the aromatic system.

The uniqueness of this compound lies in its specific chain length and the balance between hydrophobic and reactive properties, making it suitable for various applications .

Properties

IUPAC Name

1-azidononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-2-3-4-5-6-7-8-9-11-12-10/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHFKRIGVRZLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508100
Record name 1-Azidononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80077-60-7
Record name 1-Azidononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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